Product packaging for DOTA-PEG5-azide(Cat. No.:)

DOTA-PEG5-azide

Cat. No.: B1192592
M. Wt: 692.8 g/mol
InChI Key: HCVDFVATJBFZPK-UHFFFAOYSA-N
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Description

Significance of Bifunctional Linkers in Molecular Design for Targeted Research

Bifunctional linkers are molecules that possess two distinct reactive functional groups, allowing them to covalently connect two different molecules. acs.orgresearchgate.net In the context of targeted research, these linkers are indispensable for creating complex molecular constructs, such as antibody-drug conjugates (ADCs), radiopharmaceuticals, and fluorescently labeled biomolecules. nih.govmdpi.comnih.gov A typical construct involves a targeting moiety (e.g., an antibody, peptide, or small molecule) that recognizes a specific biological target, and a payload or reporter molecule (e.g., a cytotoxic drug, a radionuclide, or a fluorophore). nih.govmdpi.comprecisepeg.com

The role of the linker extends beyond simple conjugation. The chemical nature of the linker can significantly influence the properties of the final conjugate, including its stability, solubility, and pharmacokinetic profile. nih.govkoreascience.kraxispharm.com For instance, the inclusion of linkers like polyethylene (B3416737) glycol (PEG) can enhance the water solubility and blood circulation time of a conjugate while reducing its immunogenicity. nih.govkoreascience.krnih.govacs.org By carefully selecting the linker, researchers can optimize the delivery of a payload to a target site, improve imaging contrast, and enhance therapeutic efficacy. nih.govaxispharm.comescholarship.org The design of these linkers is a critical aspect of developing next-generation targeted agents for diagnosing and treating diseases like cancer and neurological disorders. precisepeg.comaxispharm.com

Overview of DOTA-PEG5-Azide as a Multifunctional Chemical Entity

This compound is a prime example of a sophisticated bifunctional linker designed for advanced bioconjugation applications. medchemexpress.commedchemexpress.eubroadpharm.com It is composed of three key functional units:

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): This macrocyclic molecule is a highly effective chelating agent, renowned for its ability to form stable complexes with a variety of metal ions, particularly trivalent radiometals used in nuclear medicine. nih.govontosight.airsc.orgd-nb.info The DOTA cage provides a stable coordination environment for radionuclides such as Gallium-68 (B1239309) (⁶⁸Ga), Lutetium-177 (B1209992) (¹⁷⁷Lu), and Yttrium-90 (⁹⁰Y), which are used in Positron Emission Tomography (PET) imaging and targeted radionuclide therapy. ontosight.aid-nb.infomdpi.com The high in vivo stability of DOTA-metal complexes is crucial for preventing the release of free radiometals, which could lead to off-target toxicity. rsc.orgd-nb.info

Azide (B81097) Group (-N₃): The terminal azide group is a bioorthogonal handle. acs.orgwikipedia.org Bioorthogonal chemistry refers to chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgnih.gov The azide group is particularly useful because it is small, metabolically stable, and absent from most biological systems. wikipedia.orgmdpi.com It can react selectively with an alkyne-containing molecule through a process known as "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.comacs.orgwikipedia.org This allows for the efficient and specific covalent attachment of the this compound linker to a targeting molecule that has been pre-functionalized with an alkyne group. medchemexpress.combroadpharm.com

The combination of these three components makes this compound a versatile tool for constructing complex biomolecular probes and therapeutic agents. medchemexpress.commedchemexpress.eu

Table 1: Chemical Properties of this compound

Property Value Source
Chemical Name 2,2',2''-(10-(20-azido-2-oxo-6,9,12,15,18-pentaoxa-3-azaicosyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid medchemexpress.com
Molecular Formula C₂₈H₅₂N₈O₁₂ medchemexpress.comglpbio.comcd-bioparticles.net
Molecular Weight 692.76 g/mol medchemexpress.comglpbio.com
Appearance White to off-white solid medchemexpress.com
Functional Groups DOTA, PEG, Azide broadpharm.comcd-bioparticles.net
Purity ≥95% - ≥98.0% broadpharm.commedchemexpress.comcd-bioparticles.net

| Storage | -20°C | broadpharm.comglpbio.comcd-bioparticles.net |

Scope and Contemporary Research Context of this compound Applications

The unique architecture of this compound makes it a valuable reagent in several areas of cutting-edge biomedical research. Its primary application lies in the development of radionuclide-drug conjugates (RDCs) and targeted imaging agents. medchemexpress.eumedchemexpress.com

In molecular imaging , researchers use this compound to create probes for PET and Single-Photon Emission Computed Tomography (SPECT). tenovapharma.comaxispharm.com The process typically involves first conjugating this compound to a targeting biomolecule (like an antibody or peptide) via its azide group. cas.orgnih.gov Subsequently, the DOTA moiety is radiolabeled with a diagnostic radionuclide. ontosight.ai The resulting radiolabeled conjugate can then be administered to visualize and quantify the expression of specific receptors or antigens in vivo, aiding in disease diagnosis and monitoring treatment response. escholarship.orgontosight.ai

In targeted radionuclide therapy , the same principle applies, but a therapeutic radionuclide is chelated by the DOTA moiety. precisepeg.comontosight.ai These therapeutic agents are designed to deliver a cytotoxic radiation dose directly to diseased cells, such as cancer cells, thereby minimizing damage to healthy tissues. mdpi.comontosight.ai

Furthermore, this compound is utilized in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) . medchemexpress.comglpbio.com PROTACs are bifunctional molecules designed to hijack the cell's own protein degradation machinery to selectively eliminate disease-causing proteins. medchemexpress.comglpbio.com In this context, this compound can serve as a versatile linker to connect a protein-targeting ligand to a ligand for an E3 ubiquitin ligase. medchemexpress.comglpbio.com

The azide functionality also enables its use in bioorthogonal labeling experiments. acs.orgnih.govmdpi.com For example, a biomolecule of interest within a living cell can be metabolically labeled with an alkyne group. cas.org The subsequent introduction of this compound allows for the specific attachment of the DOTA-PEG5 moiety to the tagged biomolecule, enabling its visualization or targeted manipulation. mdpi.comcas.org This has been particularly influential in the field of glycobiology for studying complex carbohydrates. nih.govmdpi.com The development of such bifunctional molecules is crucial for creating integrated systems for both imaging and therapy, sometimes referred to as "theranostics". acs.orgresearchgate.netnih.gov

Table 2: Mentioned Compound Names

Compound Name Abbreviation/Synonym
This compound -
1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid DOTA
Polyethylene Glycol PEG
Gallium-68 ⁶⁸Ga
Lutetium-177 ¹⁷⁷Lu
Yttrium-90 ⁹⁰Y
DOTA-PEG5-C6-DBCO -
DOTA-(t-butyl)3-PEG5-azide -
DOTA-PEG10-azide -
DOTA-PEG5-amine -
DOTA-cyclo(RGDfK) -
DOTATATE -
DOTA-NHS-ester -
DOTA Zoledronate -
DOTA-Bombesin -
DOTA-NAPamide -
DOTA-tri(t-butyl ester) -
DOTA-PSMA-EB-01 -
DOTA-PEG4-alkyne -
DOTA-Lanreotide -
DOTA-EB-TATE -
DOTA-amide -
DOTAGA-anhydride -
Azido-dPEG4-NHS ester -
Doxorubicin -
DSPE-PEG2000-DBCO -
Azido-monoamide-DOTA -
1,4,7-triazacyclononane-1,4,7-triacetic acid NOTA
DOTA-TOC -
6-[Bis(carboxymethyl)amino]-1,4-bis(carboxymethyl)-6-methyl-1,4-diazepane AAZTA
DOTA-GA (1,4,7,10-tetraazacyclododecane-4,7,10-triyl)triacetic acid-1-glutaric acid
NODA-GA ((1,4,7-triazacyclononane-4,7-diyl)diacetic acid-1-glutaric acid)
trans-cyclooctene TCO
4-nitrobenzo-2-oxa-1,3-diazole NBD
Trastuzumab Herceptin™

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H52N8O12 B1192592 DOTA-PEG5-azide

Properties

Molecular Formula

C28H52N8O12

Molecular Weight

692.8 g/mol

IUPAC Name

2-[4-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

InChI

InChI=1S/C28H52N8O12/c29-32-31-2-12-45-14-16-47-18-20-48-19-17-46-15-13-44-11-1-30-25(37)21-33-3-5-34(22-26(38)39)7-9-36(24-28(42)43)10-8-35(6-4-33)23-27(40)41/h1-24H2,(H,30,37)(H,38,39)(H,40,41)(H,42,43)

InChI Key

HCVDFVATJBFZPK-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DOTA-PEG5-azide

Origin of Product

United States

Molecular Design and Structural Elucidation of Dota Peg5 Azide

Design Principles of Macrocyclic Chelators: The DOTA Moiety

The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) component is a highly valued macrocyclic chelator in the development of radiopharmaceuticals. mdpi.comresearchgate.net Its robust structure provides a stable cage for encapsulating various metal ions.

DOTA is a cornerstone in radiopharmaceutical research due to its ability to form highly stable complexes with a variety of trivalent metal ions. mdpi.comresearchgate.net This characteristic is crucial for in vivo applications, where the radiometal must remain securely bound to the chelator to prevent its release and subsequent accumulation in non-target tissues. ukzn.ac.za The use of DOTA and its derivatives is a dominant strategy for applying the nuclear properties of radiometals in both diagnostic imaging and therapeutic treatments. researchgate.netd-nb.info In the context of theranostics, where a diagnostic and a therapeutic radiometal may be used, DOTA's versatility in chelating different radionuclides is a significant advantage. snmjournals.org For instance, DOTA can be used to label somatostatin (B550006) analogues for the detection of neuroendocrine tumors. snmjournals.org

The process of incorporating the radiometal into the DOTA cage, known as radiolabeling, often requires heating to achieve efficient complex formation. d-nb.info However, once formed, the resulting radiometal-DOTA complex exhibits high thermodynamic stability and kinetic inertness, which are essential for its safe use in biological systems. d-nb.info This stability ensures that the radiopharmaceutical reaches its intended biological target. researchgate.netukzn.ac.za

The stability of the complex formed between DOTA and a metal ion is a critical factor in its application. rsc.org DOTA is an octadentate ligand, meaning it can form up to eight bonds with a central metal ion, contributing to the high stability of its complexes. researchgate.net The stability of these complexes is influenced by the size and charge of the metal ion. mdpi.comd-nb.info

DOTA forms particularly stable complexes with trivalent metal ions such as Gallium-68 (B1239309) (Ga³⁺), Lutetium-177 (B1209992) (Lu³⁺), and Yttrium-90 (Y⁹⁰⁺). snmjournals.orgnih.gov The stability of DOTA complexes with trivalent metal ions generally follows an inverse relationship with the ionic radius of the metal; smaller ions tend to form more stable complexes. nih.gov However, DOTA is less effective for larger radiometals. nih.gov The kinetic inertness of these complexes, which refers to the rate at which the metal ion dissociates from the chelator, is also a crucial consideration for in vivo applications. nih.govrsc.org

Stability Constants of DOTA with Various Metal Ions
Metal IonIonic Radius (pm)log KMLPrimary Application
Ga³⁺6221.33PET Imaging
In³⁺8023.1SPECT/PET Imaging
Lu³⁺86.122.4Therapy
Y³⁺9024.9Therapy
Cu²⁺7322.3PET Imaging
Ac³⁺112Relatively LowerTherapy

This table presents a selection of metal ions commonly chelated by DOTA in radiopharmaceutical research. The stability constant (log KML) is a measure of the thermodynamic stability of the complex. Please note that these values can vary depending on the experimental conditions.

Role of DOTA in Metal Ion Chelation for Radiopharmaceutical Research Applications

Polyethylene (B3416737) Glycol (PEG) as a Biocompatible Spacer

The inclusion of a polyethylene glycol (PEG) chain as a linker is a widely adopted strategy in the design of bioconjugates. sigmaaldrich.com PEG is a synthetic, hydrophilic, and biocompatible polymer known for its ability to improve the pharmacokinetic properties of molecules to which it is attached. nih.govwikipedia.org

The process of covalently attaching PEG chains to a molecule, known as PEGylation, can impart several beneficial characteristics. wikipedia.orgscielo.br These include:

Enhanced Solubility : PEG is highly soluble in aqueous environments, and its inclusion can significantly improve the water solubility of hydrophobic molecules. nih.govucl.ac.becreative-biolabs.com

Improved Stability : The PEG chain can act as a protective shield, sterically hindering the approach of proteolytic enzymes and thus increasing the stability of the conjugated biomolecule. nih.govscielo.brucl.ac.be

Reduced Immunogenicity : By masking potential antigenic sites on the surface of a therapeutic protein or peptide, PEGylation can reduce or eliminate an immune response. nih.govwikipedia.orgucl.ac.be This "stealth" effect helps the conjugate to evade the host's immune system. mdpi.com

Prolonged Circulation Time : The increased hydrodynamic size of a PEGylated molecule slows its clearance by the kidneys, leading to a longer circulation half-life in the bloodstream. nih.govwikipedia.orgnih.gov This can result in a reduced dosing frequency. nih.gov

The length of the PEG chain is a critical design parameter that can significantly influence the properties of the final conjugate. nih.govdovepress.comtandfonline.com A PEG5 linker, consisting of five repeating ethylene (B1197577) glycol units, provides a balance between providing sufficient spacing and maintaining a relatively low molecular weight.

Systematic variations in PEG linker length can be used to optimize the biological performance of a conjugate. biochempeg.com Shorter PEG chains, like PEG5, can improve solubility. rsc.org While longer PEG chains can sometimes provide better shielding and longer circulation times, there is often an optimal length beyond which these benefits may plateau or even decrease. mdpi.comdovepress.com For instance, studies have shown that increasing PEG length can positively affect pharmacodynamics and tolerability up to a certain point. sigmaaldrich.com The choice of a PEG5 linker in DOTA-PEG5-azide represents a deliberate design choice to provide adequate spacing and improved solubility without adding excessive bulk that could potentially hinder the interaction of the conjugated molecule with its target.

Synthetic Methodologies for Dota Peg5 Azide and Its Derivatives

Chemical Synthesis Pathways for DOTA-PEG5-Azide

The primary synthetic route to this compound involves the conjugation of a DOTA chelator, where three of the four carboxylic acid groups are protected, with a PEGylated azide (B81097) linker. This is typically followed by the deprotection of the carboxylic acid groups to yield the final product.

A common strategy begins with a tri-protected DOTA derivative, such as DOTA-tris(t-Bu ester). This precursor has a single free carboxylic acid, which can be activated and coupled to the amine end of a PEG5-azide linker. The amide bond formation is a critical step, often facilitated by standard peptide coupling reagents. Following the successful conjugation of the DOTA and PEG-azide moieties, the tert-butyl protecting groups are removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the final this compound compound. chempep.com

An alternative approach involves the N-alkylation of a protected cyclen (the core ring of DOTA) with a bromoacetylated PEG-azide derivative. This is then followed by the addition of the acetate (B1210297) arms and subsequent deprotection.

These synthetic pathways are designed to be versatile, allowing for the introduction of various linker lengths and functionalities as required for specific applications in bioconjugation and molecular imaging. nih.gov

Synthesis Strategies for Protected this compound Precursors (e.g., DOTA-(t-Butyl)3-PEG5-Azide)

The synthesis of the protected precursor, DOTA-(t-Butyl)3-PEG5-azide, is a key intermediate step. medchemexpress.com This compound features tert-butyl esters protecting the carboxylic acid groups of the DOTA moiety. broadpharm.com This protection is crucial to prevent unwanted side reactions during the coupling of the DOTA and PEG components. axispharm.com

The general synthesis involves the reaction of DOTA-tris(t-Bu ester) with an appropriate amino-PEG5-azide linker. The free carboxylic acid on the DOTA-tris(t-Bu ester) is activated, typically with coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). The activated DOTA derivative is then reacted with the primary amine of the amino-PEG5-azide linker to form a stable amide bond.

The reaction is typically carried out in an anhydrous polar aprotic solvent like dimethylformamide (DMF) to ensure the solubility of the reactants and to prevent hydrolysis of the activated ester. broadpharm.com The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or mass spectrometry. Upon completion, the protected product, DOTA-(t-Butyl)3-PEG5-azide, is isolated and purified. The tert-butyl groups can be subsequently removed under acidic conditions to yield the free carboxylic acids of this compound. chempep.commedchemexpress.com

Purification Techniques for this compound (e.g., High-Performance Liquid Chromatography)

Purification of this compound and its precursors is critical to remove unreacted starting materials, coupling reagents, and other byproducts. High-Performance Liquid Chromatography (HPLC) is the most common and effective method for achieving the high purity required for subsequent applications. medkoo.com

Reversed-phase HPLC (RP-HPLC) is frequently employed. In this technique, a non-polar stationary phase (like a C18 or cyano (CN) column) is used with a polar mobile phase. nih.gov A gradient elution is typically applied, where the concentration of an organic solvent (like acetonitrile) in an aqueous buffer (often containing a small amount of an ion-pairing agent like trifluoroacetic acid) is gradually increased. nih.gov This allows for the separation of compounds based on their hydrophobicity.

For example, a related DOTA-conjugated product was purified on a CN HPLC column using a linear gradient from 0% to 100% of a mobile phase B (90% acetonitrile, 10% 0.1% TFA in water) over 30 minutes, with mobile phase A being 0.1% TFA in water. nih.gov The fractions containing the pure product are collected, and the solvent is removed, often by lyophilization, to yield the final product as a solid. acs.org

Table 1: Example HPLC Purification Parameters for a DOTA-derivative

ParameterValue
Column Phenomenex CN
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 90% Acetonitrile, 10% 0.1% TFA in water
Gradient 0-100% B over 30 minutes
Flow Rate 1 mL/min
Detection UV Absorbance

This table is based on a documented purification of a related DOTA conjugate and illustrates a typical setup. nih.gov

Analytical Verification of Synthetic Products

The identity, purity, and structural integrity of the synthesized this compound are confirmed using a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR spectroscopy is used to confirm the presence of characteristic protons of the DOTA macrocycle, the PEG linker, and the terminal azide group, and to ensure the structure is consistent with the expected product. medchemexpress.com The purity can also be estimated from the NMR spectrum. medchemexpress.com

Mass Spectrometry (MS) : Mass spectrometry is used to verify the molecular weight of the synthesized compound. medchemexpress.com High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. nih.gov

High-Performance Liquid Chromatography (HPLC) : Analytical HPLC is used to determine the purity of the final compound. medkoo.com A sharp, single peak at the expected retention time indicates a high degree of purity. Purity levels are often reported as a percentage based on the peak area in the chromatogram. medkoo.com

Certificates of analysis for commercially available this compound typically show a purity of ≥95% or ≥98% as determined by HPLC and NMR. medkoo.commedchemexpress.com

Table 2: Analytical Data for this compound

AnalysisSpecificationReference
Appearance White to off-white solid medchemexpress.com
1H NMR Spectrum Consistent with structure medchemexpress.com
Mass Spectrometry Consistent with structure medchemexpress.com
Purity (HPLC) >95.0% medkoo.com
Purity (NMR) ≥98.0% medchemexpress.com
Molecular Formula C28H52N8O12 medkoo.commedchemexpress.com
Molecular Weight 692.76 g/mol medkoo.commedchemexpress.com

Advanced Bioconjugation Strategies Utilizing Dota Peg5 Azide

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Conjugate Formation

The copper(I)-catalyzed reaction between an azide (B81097) and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole is a cornerstone of click chemistry. nih.gov This reaction is widely employed for its reliability and favorable kinetics. DOTA-PEG5-azide readily participates in CuAAC, allowing it to be covalently linked to alkyne-modified biomolecules. medchemexpress.eumedchemexpress.com

The kinetics of CuAAC are highly dependent on the reaction conditions. The reaction requires a copper(I) catalyst, which can be generated in situ from a copper(II) salt like copper(II) sulfate (B86663) (CuSO₄) in the presence of a reducing agent, most commonly sodium ascorbate (B8700270) (NaAsc). nih.gov However, the use of a metal catalyst raises concerns about cytotoxicity, which is a significant issue in biological applications. precisepeg.com The potential toxicity of copper can limit the reaction's use in sensitive systems, such as live-cell labeling or the synthesis of therapeutics. precisepeg.comnih.gov

Optimization is therefore crucial to ensure biological compatibility. This involves carefully selecting the type and concentration of the copper source, the reducing agent, and accelerating ligands. researchgate.net Ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), are often used to stabilize the copper(I) oxidation state and improve reaction efficiency, particularly in aqueous environments. The flexibility of CuAAC allows it to be performed under a wide range of conditions, including various solvents and a broad pH and temperature range, which contributes to its versatility. nih.gov

Table 1. Typical Reaction Components for Optimizing CuAAC Bioconjugations.

CuAAC is extensively used to conjugate this compound to proteins and peptides that have been functionalized with a terminal alkyne. This strategy is valuable for creating targeted imaging and therapeutic agents. nih.gov For instance, a peptide with a known affinity for a cancer-specific receptor can be modified with an alkyne group. Subsequent conjugation with this compound via CuAAC yields a construct that can be radiolabeled with a diagnostic or therapeutic radionuclide. iris-biotech.de

The resulting triazole ring formed during the CuAAC reaction is chemically stable and is considered a suitable isostere for an amide bond, meaning it often does not disrupt the structural conformation or biological activity of the peptide or protein. nih.gov This method has been used to attach DOTA to RGD peptides for PET imaging and to various other biomacromolecules for tagging and targeting purposes. nih.goviris-biotech.de The hydrophilic PEG5 linker enhances the water solubility of the final conjugate, which is often beneficial for in vivo applications. broadpharm.combiochempeg.com

Reaction Kinetics and Optimization for Biological Compatibility

Conjugation to Diverse Biomolecules and Nanomaterials

The versatility of click chemistry enables the conjugation of this compound to a vast array of targets beyond proteins and peptides. These include oligonucleotides, carbohydrates, polymers, and various nanomaterials. For example, this compound can be clicked onto alkyne-modified spherical nucleic acids (SNAs) or other nanoparticles to create targeted imaging probes. acs.org The DOTA moiety allows for chelation of radionuclides for PET or SPECT imaging, while the nanoparticle scaffold can be tailored for specific biological interactions.

This strategy has also been applied to the surface modification of materials to enhance their biocompatibility. By attaching this compound to polymer backbones or hydrogels, researchers can create materials with metal-chelating properties for applications in tissue engineering or targeted drug delivery. nih.govacs.org The PEG linker plays a crucial role in these constructs by providing solubility, reducing non-specific protein adsorption, and minimizing proteolytic degradation of the conjugated molecule. mdpi.com

Antibody and Antibody Fragment Conjugation

The conjugation of this compound to antibodies and their fragments is a key strategy in the development of agents for targeted imaging and therapy, particularly in oncology. This approach allows for the precise attachment of the DOTA chelator, which can then be radiolabeled with positron emitters like copper-64 (⁶⁴Cu) for positron emission tomography (PET) imaging. nih.gov

One notable application involves the creation of antibody-targeted lipid nanodiscs for PET imaging of carcinoembryonic antigen (CEA) positive tumors. nih.gov In this methodology, a humanized anti-CEA antibody (or its F(ab') fragment) is modified. The hinge region sulfhydryl groups of the reduced antibody are alkylated using bromoacetamido-PEG5-azide. nih.govpubcompare.ai This introduces the azide functionality onto the antibody, which can then be "clicked" to dibenzocyclooctyl (DBCO)-modified lipids (DSPE-PEG2000-DBCO) that are incorporated into lipid nanodiscs. nih.gov This "click chemistry" approach provides a highly efficient and specific conjugation method. The DOTA chelator itself can be introduced by reacting azido-monoamide-DOTA with the DBCO groups on the nanodiscs. nih.gov This strategy has been shown to significantly increase tumor uptake compared to non-targeted nanodiscs, demonstrating the effectiveness of antibody-mediated targeting. nih.gov

Another approach involves engineering a specific peptide that binds to the Fc region of an antibody, such as trastuzumab. researchgate.net This peptide can be modified to include an azide group, allowing for the subsequent conjugation of DOTA via a click reaction. researchgate.net This method not only provides a site for radiolabeling but has also been shown to enhance the antibody's therapeutic properties, such as antibody-dependent cellular cytotoxicity (ADCC) and thermal stability. researchgate.net

These advanced conjugation strategies highlight the versatility of this compound in creating highly specific and effective antibody-based imaging and therapeutic agents.

Peptide and Protein Functionalization

This compound is instrumental in the functionalization of peptides and proteins, enabling the creation of novel biomaterials and therapeutic constructs. The azide group provides a versatile handle for conjugation through click chemistry, while the DOTA moiety allows for the chelation of metal ions for various applications. broadpharm.comaxispharm.com

A compelling example of this is the development of a mussel-inspired, bioclickable peptide for surface engineering of medical devices to combat thrombosis and infection. nih.govresearchgate.net In this work, a peptide mimic, Ac-(DOPA)₄-azide, which incorporates a this compound derivative, is synthesized. nih.govresearchgate.net This peptide is then grafted onto a surface, presenting azide groups for subsequent bioorthogonal click reactions. nih.govresearchgate.net DBCO-modified molecules, such as a nitric oxide (NO)-generating catalyst (Cu-DOTA-DBCO) and an antimicrobial peptide (DBCO-AMP), can then be efficiently "clicked" onto the azide-functionalized surface. nih.govresearchgate.net This dual-functionalization results in a surface with both anticoagulant and antibacterial properties. nih.govresearchgate.net

The PEG₅ linker in this compound plays a crucial role in these applications by increasing the water solubility of the resulting conjugates and providing a flexible spacer between the functional moieties. broadpharm.com This is particularly important when conjugating to complex biomolecules or surfaces, as it helps to maintain their biological activity.

Furthermore, this compound is utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras), where it acts as a PEG-based linker connecting a ligand for an E3 ubiquitin ligase and a ligand for a target protein. medchemexpress.com This application underscores the importance of the defined length and chemical properties of the PEG linker in mediating the interaction between the two ends of the PROTAC molecule.

The ability to precisely modify peptides and proteins with this compound opens up a wide range of possibilities for creating advanced biomaterials, targeted therapeutics, and diagnostic agents.

Nanoparticle and Lipid Nanodisc Surface Modification

The surface modification of nanoparticles and lipid nanodiscs with this compound is a powerful strategy for developing targeted drug delivery systems and advanced imaging agents. cd-bioparticles.netresearchgate.net The azide functionality allows for the covalent attachment of these nanostructures to targeting ligands or other functional molecules through highly efficient click chemistry reactions. axispharm.com

Lipid nanodiscs (LNDs), which are small, discoidal patches of a lipid bilayer stabilized by scaffold proteins, provide a native-like environment for membrane proteins and are increasingly used as drug delivery vehicles. researchgate.net In a notable study, LNDs were developed for PET imaging of CEA-positive tumors. nih.gov The surface of these nanodiscs was functionalized by incorporating DSPE-PEG2000-DBCO lipids. nih.gov this compound, or more specifically azido-monoamide-DOTA, was then "clicked" onto these DBCO-functionalized nanodiscs. nih.gov This reaction was monitored by ¹H NMR, confirming the successful conjugation. nih.gov This approach allows for the radiolabeling of the nanodiscs with ⁶⁴Cu for PET imaging. nih.gov Furthermore, the same click chemistry strategy was used to attach azide-modified anti-CEA antibodies to the nanodiscs, thereby creating a targeted imaging agent. nih.gov

The use of this compound in this context offers several advantages. The PEG linker enhances the biocompatibility and circulation time of the nanoparticles, while the DOTA chelator provides a stable site for radiolabeling. broadpharm.com The click chemistry approach ensures a high degree of control over the conjugation process, allowing for the creation of well-defined and reproducible nanomedicines.

This methodology is not limited to lipid nanodiscs. Other types of nanoparticles can also be surface-modified with this compound to introduce targeting capabilities and imaging functionalities. For instance, nanoparticles with surface azide groups can be conjugated to alkyne-modified targeting peptides, such as those containing the RGD sequence for targeting integrins. acs.org

Polymer and Functional Material Design

This compound and similar azide-functionalized PEG molecules are valuable building blocks in the design of advanced polymers and functional materials for biomedical applications. cd-bioparticles.netbiochempeg.com The azide group serves as a key reactive handle for incorporating the DOTA-PEG moiety into larger polymer structures or for modifying material surfaces using click chemistry. nih.govmedkoo.com

One innovative application is in the creation of multifunctional surfaces for medical devices to prevent complications like thrombosis and bacterial infections. nih.govresearchgate.net In one approach, a surface is first coated with a material that can generate nitric oxide (NO) to inhibit platelet adhesion. This surface can then be functionalized with azide groups. nih.gov Subsequently, a DBCO-modified antimicrobial peptide can be "clicked" onto the azide-functionalized surface. nih.gov While this specific example uses Azido-dPEG4-NHS, the principle directly applies to the use of this compound to create surfaces that are both antithrombotic and can be radiolabeled for imaging or therapeutic purposes.

In the realm of polymer synthesis, azide-functionalized PEGs can be used to create well-defined polymer architectures. For example, they can be used in the synthesis of block copolymers or grafted polymers through click reactions with alkyne-functionalized monomers or polymers. acs.org This allows for the precise control over the polymer's composition and structure, which is critical for applications in drug delivery and tissue engineering. The incorporation of the this compound unit into a polymer backbone can impart metal-chelating properties, enhanced water solubility, and biocompatibility. broadpharm.comaxispharm.com

The versatility of this compound in polymer and material science enables the development of sophisticated, "smart" materials that can respond to specific biological cues or be used for combined diagnostic and therapeutic (theranostic) applications.

Research Applications in Radiopharmaceutical Chemistry and Molecular Imaging

Radiolabeling Strategies with DOTA-PEG5-Azide Conjugates

This compound serves as a platform for the development of radiolabeled molecules for various imaging and therapeutic applications. The DOTA cage can be used to securely sequester a range of radionuclides, while the azide (B81097) group allows for the attachment of this radiometal-chelator complex to a targeting biomolecule. medchemexpress.eu

Chelation of Positron Emitters (e.g., ⁶⁴Cu, ⁶⁸Ga) for Positron Emission Tomography (PET) Imaging Research

The DOTA macrocycle is well-suited for chelating positron-emitting radionuclides such as copper-64 (⁶⁴Cu) and gallium-68 (B1239309) (⁶⁸Ga), which are pivotal for Positron Emission Tomography (PET) imaging. researchgate.net PET is a highly sensitive molecular imaging technique that allows for the non-invasive visualization and quantification of biological processes in vivo.

Research has demonstrated the successful radiolabeling of DOTA-conjugated molecules with ⁶⁴Cu. For instance, DOTA-conjugated lipid nanodiscs have been labeled with ⁶⁴Cu for PET imaging of tumors. nih.gov The labeling process typically involves incubating the DOTA-conjugate with the radionuclide under controlled pH and temperature conditions. acs.org Studies have reported high radiochemical yields and purity for ⁶⁴Cu-labeled DOTA constructs. acs.org

Similarly, ⁶⁸Ga is another widely used positron emitter that can be efficiently chelated by DOTA. The development of ⁶⁸Ga-labeled radiopharmaceuticals is an active area of research. For example, a matrix metalloproteinase inhibitor was conjugated to a DOTA derivative and subsequently radiolabeled with ⁶⁸Ga, yielding the target compound with a high decay-corrected yield of 87%. nih.gov

Table 1: Examples of Positron Emitters Chelated by DOTA Conjugates for PET Research

Radionuclide Application Reference
Copper-64 (⁶⁴Cu) Tumor Imaging nih.gov

Chelation of Single-Photon Emitters (e.g., ¹¹¹In) for Single-Photon Emission Computed Tomography (SPECT) Imaging Research

This compound is also instrumental in the development of radiotracers for Single-Photon Emission Computed Tomography (SPECT) imaging. The DOTA chelator can stably coordinate with single-photon emitting radionuclides like indium-111 (B102479) (¹¹¹In). nih.gov SPECT is a valuable imaging modality in both clinical diagnostics and preclinical research.

Studies have shown the effective radiolabeling of DOTA-conjugated antibodies with ¹¹¹In for SPECT imaging applications. perceptive.com This approach allows for the visualization of tumor targeting by the antibody. perceptive.com The versatility of the DOTA chelator makes it a valuable tool for creating SPECT probes.

Chelation of Therapeutic Radionuclides (e.g., ¹⁷⁷Lu) for Radiotherapy Research Applications

Beyond imaging, this compound conjugates are being explored for their potential in targeted radiotherapy. The DOTA cage can effectively chelate therapeutic radionuclides, such as the beta-emitter lutetium-177 (B1209992) (¹⁷⁷Lu). medchemexpress.eu This enables the targeted delivery of a cytotoxic radiation dose to cancer cells while minimizing damage to healthy tissues.

Research has focused on developing ¹⁷⁷Lu-labeled DOTA-peptides and antibodies for preclinical radiotherapy studies. For example, a radiolabeled DOTA-conjugated antibody demonstrated a significant reduction in tumor volume in a xenograft model. In another study, a ¹⁷⁷Lu-labeled DOTA-tetrazine probe was developed for pretargeted radioimmunotherapy. researchgate.net

Design and Evaluation of Targeted Radiotracers in Preclinical Research

Strategies for Enhancing Target Specificity and Affinity

The azide group of this compound allows for its conjugation to a wide array of targeting ligands, including peptides, antibodies, and small molecules, through click chemistry. medchemexpress.eu The choice of the targeting ligand is paramount for achieving high specificity and affinity for the biological target of interest.

Strategies to enhance targeting include:

Peptide and Antibody Engineering: Modifying the amino acid sequence of peptides or the structure of antibodies can improve their binding affinity and specificity. researchgate.net

Use of Antagonists: In some cases, antagonist ligands have shown higher tumor uptake and retention compared to agonists. nih.gov

Multimerization: Creating multimeric versions of a targeting ligand can increase avidity, leading to enhanced binding to the target.

Impact of Linker Design on Radiotracer Biodistribution in Preclinical Models

The PEG5 linker in this compound significantly influences the pharmacokinetic and biodistribution properties of the resulting radiotracer. The hydrophilic nature of the PEG linker generally improves the water solubility of the conjugate. axispharm.com

Studies have shown that the length and composition of the PEG linker can affect:

Blood Clearance: Longer PEG chains can sometimes lead to prolonged circulation times. researchgate.net

Renal and Hepatic Uptake: The linker can influence the route and rate of excretion, with some studies showing that specific PEG linkers can reduce kidney or liver accumulation. researchgate.netnih.gov

Tumor Uptake: An optimal linker design can lead to higher tumor accumulation and improved tumor-to-background ratios. nih.gov

For example, a study comparing bombesin (B8815690) analogues with different PEG linker lengths found that the analogue with a PEG5 linker showed faster blood clearance, preferential renal excretion, and higher tumor uptake compared to a non-PEGylated version. nih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA)
Copper-64 (⁶⁴Cu)
Gallium-68 (⁶⁸Ga)
Indium-111 (¹¹¹In)
Lutetium-177 (¹⁷⁷Lu)
DOTA-conjugated lipid nanodiscs
DOTA-tetrazine

Methodologies for Preclinical Imaging Studies

Preclinical imaging studies utilizing this compound and its derivatives are fundamental for evaluating the in vivo performance of novel radiopharmaceuticals. These studies typically follow a standardized set of methodologies designed to assess the biodistribution, target specificity, and pharmacokinetic profile of the imaging agent.

Animal Models: The most common animal models are mice, particularly immunodeficient strains such as nude (nu/nu) or severe combined immunodeficiency (SCID) mice. These models are capable of hosting human tumor xenografts, allowing for the evaluation of tumor-targeting agents in a living system. mdpi.comsnmjournals.orgplos.orgacs.org For instance, studies investigating prostate cancer might use xenografts of PSMA-positive cell lines like LNCaP or PC3-PIP, while breast cancer studies may use models with 4T1 or MDA-MB-435 xenografts. mdpi.comsnmjournals.orgplos.orgmdpi.com The selection of the cell line is critical to ensure it expresses the specific molecular target (e.g., an antigen or receptor) of the DOTA-conjugated probe.

Imaging Protocols: The primary imaging modalities employed are Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), often in combination with Computed Tomography (CT) for anatomical reference (PET/CT, SPECT/CT). snmjournals.orgkcl.ac.ukmdpi.com The general procedure involves:

Tracer Administration: The radiolabeled DOTA conjugate is administered to the animal, typically via a tail vein injection. snmjournals.orgbiorxiv.org

Imaging Scans: Following administration, a series of static or dynamic imaging scans are acquired at various time points. Dynamic scans, often performed immediately after injection, can provide detailed pharmacokinetic data, while static scans at later time points (e.g., 1, 4, 24, and 48 hours post-injection) reveal the biodistribution and tumor accumulation of the tracer. snmjournals.orgsnmjournals.org During imaging, animals are kept under anesthesia to prevent movement artifacts. snmjournals.org

Pretargeting Approaches: An alternative methodology is the pretargeting strategy, which separates the targeting and imaging steps. mdpi.com First, a non-radiolabeled, modified targeting molecule (e.g., an antibody conjugated to a trans-cyclooctene, TCO) is administered and allowed to accumulate at the target site while clearing from circulation. mdpi.comresearchgate.net Subsequently, a radiolabeled DOTA-tetrazine probe is injected, which undergoes a rapid and bioorthogonal "click" reaction with the TCO-modified antibody in vivo, allowing for imaging with lower background signal compared to directly labeled antibodies. mdpi.comresearchgate.net

Biodistribution and Data Analysis: Following the final imaging scan, a comprehensive ex vivo biodistribution analysis is typically performed. Animals are euthanized, and major organs and tissues (including the tumor, blood, liver, kidneys, spleen, muscle, and bone) are harvested, weighed, and their radioactivity is measured using a gamma counter. plos.orgacs.orgnih.gov The results are calculated as the percentage of the injected dose per gram of tissue (%ID/g), providing a quantitative and highly sensitive measure of the tracer's distribution. snmjournals.org

To confirm that the observed tumor uptake is specific to the molecular target, blocking studies are often conducted. In these experiments, a separate cohort of animals is co-injected with a large excess of the non-radiolabeled targeting molecule, which competes for binding sites. A significant reduction in tumor uptake in the blocked group compared to the unblocked group confirms target-specific accumulation. snmjournals.orgacs.orgacs.org

Comparative Analysis of DOTA-Based Chelators (e.g., NOTA, NODAGA, PCTA) in Radiochemistry

While DOTA is a widely used and versatile chelator, its properties are not always optimal for every radionuclide or application. Consequently, other macrocyclic chelators, including 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA), 1,4,7-triazacyclononane-1-glutaric acid-4,7-acetic acid (NODAGA), and 3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid (PCTA), have been developed and evaluated. The choice of chelator can significantly influence the radiolabeling process, the stability of the resulting radiometal complex, and the in vivo pharmacokinetic profile of the radiopharmaceutical.

Radiolabeling Conditions and Efficiency: A key difference among these chelators lies in the conditions required for efficient radiolabeling, particularly with Gallium-68 (⁶⁸Ga).

DOTA: Labeling with ⁶⁸Ga typically requires heating (e.g., 95°C) and acidic pH conditions (around pH 3.5-4.5) to achieve high radiochemical yields. snmjournals.orgkoreamed.org

NOTA & NODAGA: These smaller, triaza-based macrocycles can often be labeled with ⁶⁸Ga under much milder conditions, including at room temperature and over a broader pH range. koreamed.orgup.ac.zaiaea.org This is advantageous when working with temperature-sensitive biomolecules. Studies have shown that NOTA and NODAGA can provide higher radiochemical yields and specific activities compared to DOTA under similar conditions. researchgate.netspringermedizin.de

PCTA: Like NOTA, PCTA derivatives can be radiolabeled with ⁶⁸Ga with high efficiency (>95%) at room temperature within minutes. acs.org

Table 1: Comparative Radiolabeling Conditions for ⁶⁸Ga

ChelatorTypical TemperatureTypical pHKey AdvantageReference
DOTAHeating Required (~95°C)Acidic (pH 3.5 - 4.5)Well-established, versatile for many metals snmjournals.orgkoreamed.org
NOTARoom TemperatureBroad Range (e.g., pH 4.0 - 6.5)Mild conditions, high efficiency koreamed.orgup.ac.za
NODAGARoom TemperatureBroad Range (e.g., pH 4.0 - 4.5)Mild conditions, bifunctional linker integrated kcl.ac.ukup.ac.za
PCTARoom Temperature / Gentle HeatingAcidic (pH ~4.0)Fast, high specific activity achievable acs.org

Complex Stability and In Vivo Performance: The kinetic inertness and thermodynamic stability of the radiometal-chelator complex are critical for preventing the release of the radionuclide in vivo. Dissociation of the metal can lead to uptake in non-target organs, such as the liver (for ⁶⁴Cu) or bone (for free ⁶⁸Ga), resulting in poor imaging contrast and inaccurate quantification.

⁶⁴Cu Complexes: For Copper-64 (⁶⁴Cu), both NOTA and NODAGA generally form more stable complexes than DOTA. mdpi.complos.org Preclinical studies directly comparing ⁶⁴Cu-labeled antibodies have shown that the NOTA conjugate exhibits significantly lower liver uptake than the DOTA conjugate, which is indicative of superior in vivo stability. plos.org Similarly, a comparison of ⁶⁴Cu-DOTA- and ⁶⁴Cu-NODAGA-conjugated antibodies demonstrated less accumulation in the liver for the NODAGA agent, suggesting better retention of the radiometal within the chelate. nih.gov The use of DOTA with ⁶⁴Cu can sometimes result in high liver uptake due to transchelation of the radionuclide to endogenous proteins. kcl.ac.uk

⁶⁸Ga Complexes: For Gallium-68 (⁶⁸Ga), NOTA and PCTA complexes are generally more kinetically inert than ⁶⁸Ga-DOTA. acs.org They show greater stability against transmetalation, a process where the radiometal is captured by other biological molecules like the iron-transport protein transferrin. acs.org This improved stability can translate to better in vivo performance. For example, in a direct comparison of RGD peptides, the ⁶⁸Ga-PCTA-RGD conjugate showed significantly lower kidney uptake than ⁶⁸Ga-NOTA-RGD, which could be advantageous in certain applications. acs.org While the chelator choice did not significantly affect tumor-to-background ratios for ⁶⁸Ga-labeled minigastrin analogues, the stability differences are a crucial consideration in radiopharmaceutical design. kcl.ac.uk

Table 2: Comparative Biodistribution of ⁶⁴Cu-labeled TRC105 Antibody in 4T1 Tumor-Bearing Mice (48 h p.i.)

Organ⁶⁴Cu-DOTA-TRC105 (%ID/g)⁶⁴Cu-NOTA-TRC105 (%ID/g)Reference
Blood6.2 ± 0.97.7 ± 1.1 plos.org
Liver14.0 ± 1.15.8 ± 0.5 plos.org
Spleen6.3 ± 0.53.2 ± 0.4 plos.org
Kidney6.1 ± 0.55.8 ± 0.5 plos.org
Tumor19.7 ± 2.917.8 ± 3.4 plos.org

Role of Dota Peg5 Azide in Targeted Therapeutic Research Platforms

Proteolysis Targeting Chimeras (PROTACs) Synthesis and Mechanistic Studies

PROTACs are innovative therapeutic modalities that co-opt the cell's natural waste disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins associated with disease. glpbio.com These bifunctional molecules consist of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. broadpharm.com

DOTA-PEG5-Azide as a Key PROTAC Linker Component

The azide (B81097) group on this compound is a versatile chemical handle for "click chemistry," a set of biocompatible reactions that are rapid and specific. medchemexpress.comnordicbiosite.combioscience.co.uk This allows for the efficient and modular synthesis of PROTACs. Researchers can readily attach the this compound linker to a molecule containing an alkyne group through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. medchemexpress.comnordicbiosite.commedchemexpress.eu Alternatively, it can react with molecules containing strained ring systems like DBCO (dibenzocyclooctyne) or BCN (bicyclononyne) via a strain-promoted alkyne-azide cycloaddition (SPAAC), which has the advantage of not requiring a copper catalyst. medchemexpress.commedchemexpress.eu This modularity enables the rapid generation of libraries of PROTACs with varying linker lengths and compositions for optimization studies. broadpharm.com

Linker Optimization Strategies in PROTAC Development

The linker is a critical determinant of a PROTAC's biological activity, and its optimization is a key aspect of PROTAC design. semanticscholar.orgcreative-biolabs.com General strategies for linker optimization that are applicable to PEG-based linkers like this compound focus on several key parameters:

Length: The length of the linker significantly impacts the formation and stability of the ternary complex. broadpharm.com An optimal linker length is required to bridge the target protein and the E3 ligase effectively. A linker that is too short may cause steric hindrance, while one that is too long might lead to unproductive binding modes.

Attachment Points: The points at which the linker is attached to the target-binding ligand and the E3 ligase-recruiting ligand are also critical. creative-biolabs.com These attachment points should be in solvent-exposed regions to avoid disrupting the key binding interactions of the ligands with their respective proteins.

Linker Optimization Parameters in PROTAC Development
ParameterRationale for OptimizationRelevance of this compound
LengthCrucial for effective ternary complex formation and stability. broadpharm.comThe PEG5 unit provides a defined length that can be systematically varied by using DOTA-PEGn-azide analogs.
CompositionImpacts solubility, permeability, and metabolic stability. semanticscholar.orgThe PEG component enhances hydrophilicity and solubility. broadpharm.com
FlexibilityAffects the ability to adopt a productive conformation for ternary complex formation.The PEG chain offers significant flexibility.
Attachment PointsEnsures that the binding affinity of the ligands is maintained. creative-biolabs.comThe terminal azide group allows for precise and directed conjugation.

Antibody-Drug Conjugates (ADCs) and Radionuclide-Drug Conjugates (RDCs)

ADCs and RDCs are targeted therapies that combine the specificity of a monoclonal antibody with the cytotoxic potential of a small molecule drug or a radionuclide, respectively. nih.gov The linker plays a crucial role in the stability and efficacy of these conjugates. sygnaturediscovery.comabzena.com

Conjugation Chemistry for ADC and RDC Development

This compound is a valuable tool for the construction of ADCs and RDCs due to its functional groups. The azide group enables conjugation to antibodies or other targeting molecules through click chemistry. medchemexpress.eu This method offers high efficiency and specificity, allowing for the creation of well-defined conjugates. By introducing an alkyne-functionalized group onto the antibody, a stable triazole linkage can be formed with this compound. nih.gov

The DOTA moiety is an excellent chelator for a wide range of metal ions, including radionuclides used in both imaging (e.g., Gallium-68 (B1239309) for PET scans) and therapy (e.g., Lutetium-177 (B1209992), Actinium-225). thno.orgsnmjournals.org This makes this compound particularly suitable for the development of RDCs, where the DOTA cage securely holds the radioactive metal. medchemexpress.eu

Research into Linker Stability and Controlled Release Mechanisms

The stability of the linker is paramount for the safety and efficacy of ADCs and RDCs. sygnaturediscovery.comabzena.com The linker must be stable enough to prevent premature release of the payload in systemic circulation, which could lead to off-target toxicity. americanpharmaceuticalreview.com PEG-based linkers, such as the one in this compound, can be designed as either non-cleavable or cleavable.

Non-cleavable linkers rely on the degradation of the antibody within the target cell to release the payload. abzena.com This generally leads to higher stability in circulation. mdpi.com

Cleavable linkers are designed to release the payload in response to specific conditions within the tumor microenvironment or inside the cancer cell, such as lower pH or the presence of specific enzymes. abzena.com Research in this area focuses on designing linkers with tailored release kinetics to maximize tumor cell killing while minimizing systemic exposure to the free payload. nih.gov For instance, peptide sequences that are substrates for tumor-associated proteases can be incorporated into the linker to trigger payload release specifically at the tumor site. unipd.it

The PEG component of the linker can also influence the pharmacokinetic properties of the conjugate, often leading to a longer circulation half-life and improved solubility. precisepeg.com

Development of Multifunctional Therapeutics and Diagnostics in Research Settings

The unique tripartite structure of this compound makes it an ideal building block for creating multifunctional platforms for theranostics—a field that combines therapy and diagnostics. thno.org By chelating a diagnostic radionuclide (e.g., for PET or SPECT imaging) to the DOTA moiety, researchers can visualize tumor targeting and biodistribution. medchemexpress.eumedchemexpress.com The same targeting molecule, once validated for its specificity, can then be conjugated with a therapeutic version of the DOTA-chelated radionuclide to deliver a cytotoxic payload to the tumor. medchemexpress.eu

Advanced Analytical and Spectroscopic Characterization of Dota Peg5 Azide Conjugates

High-Performance Liquid Chromatography (HPLC) for Purity and Conjugation Efficiency Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of DOTA-PEG5-azide and for monitoring the progress and efficiency of conjugation reactions. nih.govsinica.edu.tw Typically, reverse-phase HPLC (RP-HPLC) is used, where the compound is passed through a column with a nonpolar stationary phase. nih.gov A gradient of polar mobile phases, such as water and acetonitrile, often containing an ion-pairing agent like trifluoroacetic acid (TFA), is used to elute the compound. nih.govnih.gov

The purity of this compound is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers of this compound routinely use HPLC to guarantee a purity level, which is typically specified as ≥95%. tenovapharma.commedkoo.combroadpharm.comaxispharm.com

When this compound is conjugated to a biomolecule or a nanoparticle, HPLC is used to separate the final conjugate from unreacted starting materials and byproducts. By comparing the retention times and peak areas of the starting material and the product, the conjugation efficiency can be calculated. For instance, in the conjugation of this compound to antibodies or other proteins, size-exclusion chromatography (SEC-HPLC) can also be employed to separate the larger conjugate from the smaller, unconjugated this compound. nih.govscholaris.ca

Table 1: Typical HPLC Purity Data for this compound

Parameter Typical Value Source
Purity (HPLC) ≥95% tenovapharma.combroadpharm.comaxispharm.com

Mass Spectrometry (MS and ESI-MS) for Molecular Weight and Structural Confirmation

Mass Spectrometry (MS) is an essential tool for the unambiguous confirmation of the molecular identity of this compound. Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for this molecule due to its polar nature and relatively high molecular weight. This technique provides a precise measurement of the mass-to-charge ratio (m/z) of the molecular ions, which can be used to confirm the elemental composition and molecular weight. nih.gov

The theoretical molecular weight of this compound is approximately 692.77 g/mol . medkoo.comaxispharm.commedkoo.com ESI-MS analysis should yield a prominent ion corresponding to this mass, often as a protonated molecule [M+H]⁺ or other adducts. High-resolution mass spectrometry (HRMS) can further confirm the elemental formula by providing a highly accurate mass measurement. nih.gov

MS is also invaluable for characterizing conjugates of this compound. After a conjugation reaction, ESI-MS can identify the final product by detecting the expected increase in molecular weight. For example, when conjugating this compound to an antibody, MS analysis can determine the average number of chelator molecules attached to each antibody (the chelate-to-antibody ratio). nih.govscholaris.ca

Table 2: Molecular Weight and Mass Spectrometry Data for this compound

Parameter Value Source
Chemical Formula C₂₈H₅₂N₈O₁₂ broadpharm.commedkoo.commedchemexpress.com
Molecular Weight 692.77 g/mol axispharm.commedkoo.com
692.76 g/mol medchemexpress.com
692.8 g/mol broadpharm.com
Exact Mass 692.3705 medkoo.com
Monoisotopic Mass 692.37046912 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of this compound at the atomic level. Both one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional NMR techniques are used for complete structural assignment.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, confirming the presence of the carbonyl groups of the acetate (B1210297) arms, the carbons of the DOTA ring, and the carbons of the PEG linker.

In studies of conjugation reactions, NMR can be used to monitor the disappearance of signals from the azide (B81097) group and the appearance of new signals corresponding to the formed triazole ring in click chemistry reactions. nih.gov

Table 3: Predicted Characteristic ¹H NMR Signals for this compound

Protons Expected Chemical Shift (ppm) Multiplicity
DOTA macrocycle protons ~2.5 - 3.8 Complex multiplets
DOTA acetate arm protons (-CH₂-COOH) ~3.0 - 3.5 Singlets/Multiplets
PEG chain protons (-O-CH₂-CH₂-O-) ~3.6 Multiplet
Protons adjacent to azide (-CH₂-N₃) ~3.4 Triplet

Future Perspectives and Emerging Research Avenues

Innovations in Click Chemistry Methodologies for DOTA-PEG5-Azide

The azide (B81097) moiety of this compound is central to its function, enabling its attachment to a wide array of molecules through "click chemistry." This class of reactions is prized for its high efficiency, specificity, and biocompatibility.

Innovations in this area are expected to further refine the conjugation process. While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-established method, concerns about potential copper toxicity in biological systems persist. precisepeg.com This has driven the development and increasing popularity of strain-promoted alkyne-azide cycloaddition (SPAAC). medchemexpress.comiris-biotech.de SPAAC utilizes strained alkynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which react spontaneously with azides without the need for a metal catalyst. medchemexpress.comaxispharm.combroadpharm.com Future research will likely focus on developing novel strained alkynes with even faster reaction kinetics and improved stability for more efficient and bio-orthogonal conjugation of this compound.

Furthermore, the exploration of other catalyst systems, such as ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), may offer alternative pathways with different reactivity profiles, although challenges related to catalyst toxicity must be addressed for biomedical applications. acs.org The development of new "clickable" partners for the azide group beyond alkynes could also broaden the scope of conjugation possibilities.

Rational Design of Next-Generation this compound Conjugates for Enhanced Research Outcomes

The modular nature of this compound allows for the rational design of sophisticated molecular constructs. The future of this field lies in the strategic selection of each component to optimize the final conjugate for specific research applications.

The choice of the targeting moiety to be conjugated to this compound is paramount. This could be a peptide, antibody fragment, small molecule, or nanoparticle designed to interact with a specific biological target. The design process will increasingly rely on a deep understanding of the structure-activity relationship between the targeting ligand, the linker, and the DOTA-metal complex to maximize target affinity and specificity while minimizing off-target effects. mdpi.com For example, the choice of chelator and radiometal can dramatically alter the receptor affinity of a peptide conjugate. mdpi.com

Expansion of Applications in Chemical Biology, Materials Science, and Nanotechnology Research

The versatility of this compound has already led to its use in a variety of research fields, and this trend is expected to continue and expand.

Chemical Biology: In chemical biology, this compound is a key component in the synthesis of PROteolysis TArgeting Chimeras (PROTACs). medchemexpress.comglpbio.commybiosource.com PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. medchemexpress.comglpbio.com The this compound serves as a linker to connect the target-binding ligand and the E3 ligase ligand. medchemexpress.com Future research will likely involve creating more complex and targeted PROTACs for basic research and as potential therapeutics. Additionally, its use in creating probes for molecular imaging continues to be a major application. google.com

Materials Science: In materials science, the ability of this compound to participate in click chemistry makes it a valuable tool for surface functionalization. researchgate.netnih.gov For example, it has been used to create biomimetic surfaces on medical devices to combat thrombosis and infection. researchgate.netnih.gov In one study, a mussel-inspired adhesive peptide containing a PEG5-azide was grafted onto a surface, followed by the "clicking" of a DBCO-modified DOTA-copper complex and an antimicrobial peptide. researchgate.netnih.gov This created a surface with both anticoagulant and antibacterial properties. researchgate.netnih.gov Future applications could include the development of novel biomaterials with tailored biological activities and smart materials that respond to specific stimuli.

Nanotechnology Research: In nanotechnology, this compound can be used to functionalize nanoparticles for drug delivery and imaging. biochempeg.comnih.gov The PEG linker can improve the stability and circulation time of nanoparticles, while the DOTA moiety can be chelated with radionuclides for PET or SPECT imaging, or with paramagnetic ions for MRI. nih.govkcl.ac.ukrsc.org This allows for the non-invasive tracking of nanoparticles in vivo to study their biodistribution and pharmacokinetics. kcl.ac.ukrsc.org Future research will focus on creating multifunctional nanoparticles that combine targeting, imaging, and therapeutic capabilities in a single platform.

Challenges and Opportunities in Advancing Translational Research (preclinical focus)

While this compound holds immense promise, several challenges must be addressed to facilitate its translation from basic research to preclinical and, eventually, clinical applications.

One of the primary challenges is ensuring the stability of the final conjugate in a biological environment. The linker must be stable enough to prevent premature release of the chelated metal or the targeting moiety, while still allowing for the desired biological activity at the target site. For radiolabeled conjugates, the stability of the radiometal-DOTA complex is critical to prevent the release of free radionuclide, which can lead to off-target radiation exposure. acs.org

The synthesis and purification of this compound conjugates can also be complex and require careful optimization to ensure high purity and batch-to-batch consistency, which is crucial for reliable preclinical studies. mdpi.com The development of more robust and scalable synthetic methods will be an important area of focus.

Despite these challenges, the opportunities for this compound in translational research are significant. Its ability to be incorporated into a wide range of molecular designs makes it a powerful tool for developing novel diagnostic and therapeutic agents. The growing understanding of disease biology will continue to provide new targets for this compound conjugates. Furthermore, advances in imaging technologies will enhance the ability to visualize and quantify the in vivo behavior of these conjugates, providing valuable data to guide their development. rsc.org The continued collaboration between chemists, biologists, and clinicians will be essential to fully realize the translational potential of this versatile chemical compound.

Q & A

Basic Research Questions

Q. What is the structural composition of DOTA-PEG5-azide, and how does it influence its dual functionality in bioconjugation and metal chelation?

  • This compound comprises a macrocyclic DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator, a pentameric ethylene glycol (PEG5) spacer, and a terminal azide group. The DOTA moiety enables high-affinity chelation of metal ions (e.g., Gd³⁺ for MRI or Lu³⁺/Y⁹⁰ for radiotherapy), while the PEG5 spacer enhances solubility and reduces steric hindrance during biomolecule conjugation. The azide group facilitates click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for site-specific bioconjugation .

Q. How can researchers optimize click chemistry reactions using this compound for protein or antibody labeling?

  • To achieve efficient labeling:

  • Reaction Conditions : Use copper(I)-catalyzed cycloaddition with terminal alkynes (e.g., DBCO-modified antibodies) in PBS (pH 7.4) at 25–37°C. Avoid excess copper to prevent protein denaturation.
  • Molar Ratios : A 1:1.2 molar ratio (azide:alkyne) minimizes unreacted residues.
  • Purification : Remove unreacted this compound via size-exclusion chromatography or dialysis .

Q. What analytical techniques are critical for validating the purity and structural integrity of synthesized this compound?

  • Reverse-Phase HPLC : Assess purity using a C18 column with a water/acetonitrile gradient (0.1% TFA).
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., MALDI-TOF or ESI-MS) with expected peaks for this compound (~1,000–1,200 Da).
  • NMR Spectroscopy : Verify PEG spacer integrity (δ 3.5–3.7 ppm for ethylene protons) and azide presence (FTIR: ~2,100 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address contradictions in reported chelation efficiencies of this compound for different radiometals (e.g., ⁶⁴Cu vs. ¹⁷⁷Lu)?

  • Metal-Specific Optimization :

  • pH Adjustment : ⁶⁴Cu requires pH 5–6 for stable chelation, while ¹⁷⁷Lu binds efficiently at pH 4.5–5.5.
  • Incubation Time : Extend reaction time (>1 hour) for larger radiometals (e.g., ¹⁷⁷Lu) to overcome kinetic barriers.
  • Competitive Ligands : Include gentisic acid (0.1%) to prevent radiometal hydrolysis .

Q. What experimental design considerations are essential for minimizing non-specific binding of this compound in in vivo imaging studies?

  • PEG Chain Length : The PEG5 spacer reduces non-specific interactions compared to shorter PEGs (e.g., PEG3).
  • Pre-Targeting Strategies : Use a two-step approach: (1) Administer a DBCO-modified targeting agent, (2) Inject this compound post-clearance of unbound molecules.
  • Blocking Agents : Co-inject albumin or heparin to occupy non-target binding sites .

Q. How can researchers resolve stability challenges of this compound in aqueous storage for longitudinal studies?

  • Lyophilization : Store the compound as a lyophilized powder at -20°C. Reconstitute in degassed PBS (pH 7.4) before use.
  • Antioxidants : Add 1–5 mM EDTA to prevent azide degradation via redox reactions.
  • Avoid Repeated Freeze-Thaw : Aliquot solutions to minimize hydrolytic cleavage of PEG chains .

Q. What methodologies enable the quantification of this compound conjugation efficiency in complex biological matrices?

  • Fluorophore Tagging : Label this compound with Cy5 or FITC and measure fluorescence intensity post-conjugation.
  • Radiolabeling Tracking : Chelate a non-therapeutic isotope (e.g., ¹¹¹In) and quantify activity via gamma counting.
  • LC-MS/MS : Detect conjugated vs. free species using targeted proteomics .

Methodological Best Practices

  • Synthesis Reproducibility : Document PEG5 spacer length (via GPC) and azide functionality (via FTIR) for batch-to-batch consistency .
  • Ethical Compliance : Adhere to institutional guidelines for radiometal handling and waste disposal .
  • Data Reporting : Include reaction yields, purity metrics, and chelation efficiency in supplementary materials for peer review .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.